5,8-Dibromoimidazo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,8-dibromoimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-3-10-5(8)6-9-1-2-11(4)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVORGAZVJJAIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C(C2=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704845 | |
| Record name | 5,8-Dibromoimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957344-74-0 | |
| Record name | 5,8-Dibromoimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization of 5,8 Dibromoimidazo 1,2 a Pyrazine
Precursor Synthesis: 2-Amino-3,5-dibromopyrazine (B131937)
The essential starting material for the synthesis of 5,8-dibromoimidazo[1,2-a]pyrazine is 2-amino-3,5-dibromopyrazine. This precursor is typically prepared through the bromination of 2-aminopyrazine (B29847).
A prevalent method involves the use of N-bromosuccinimide (NBS) as the brominating agent. maksons.com The reaction is often carried out in a suitable solvent, and this approach is considered efficient as it can avoid more complex work-up procedures. tsijournals.com
Alternatively, a well-established procedure utilizes molecular bromine in a solvent such as glacial acetic acid. In one detailed method, 2-aminopyrazine is dissolved in glacial acetic acid, and after the addition of sodium acetate (B1210297) trihydrate, the mixture is cooled. Bromine is then added dropwise at a controlled temperature, typically between -5°C and 0°C. Following the addition, the reaction is stirred for several hours at low temperature and then for an extended period at room temperature. The product is subsequently isolated by pouring the reaction mixture into ice and neutralizing it with ammonia (B1221849). Recrystallization from a solvent like methanol (B129727) yields colorless needles of 2-amino-3,5-dibromopyrazine.
Another approach involves dissolving 2,3,5-tribromopyrazine (B1438960) in a suitable solvent and reacting it with ammonia to substitute one of the bromine atoms with an amino group, yielding the desired product. chemicalbook.com
Table 1: Synthesis Methods for 2-Amino-3,5-dibromopyrazine
| Method | Brominating Agent | Solvent | Key Conditions | Reference |
| 1 | N-Bromosuccinimide (NBS) | Ethanol (B145695) | Cooled to 0-5°C | tsijournals.com |
| 2 | Bromine | Glacial Acetic Acid | -5°C to 0°C during addition, then room temperature | |
| 3 | N/A (Amination) | Appropriate Solvent | Reaction of 2,3,5-tribromopyrazine with ammonia | chemicalbook.com |
Classical Synthetic Routes to this compound
The formation of the imidazo[1,2-a]pyrazine (B1224502) core from 2-amino-3,5-dibromopyrazine is most commonly achieved through condensation reactions with α-halocarbonyl compounds. This reaction, a variation of the Tschitschibabin reaction, involves the nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the carbonyl-activated carbon of the α-halocarbonyl, followed by an intramolecular cyclization.
Condensation Reactions with α-Halocarbonyl Compounds
The reaction between 2-amino-3,5-dibromopyrazine and an α-halocarbonyl compound, such as chloroacetaldehyde (B151913) or bromoacetaldehyde (B98955), is a direct method to construct the this compound skeleton.
A common synthetic protocol involves the reaction of 2-amino-3,5-dibromopyrazine with chloroacetaldehyde. In a typical procedure, the two reactants are heated in a solvent like acetonitrile (B52724). The reaction mixture is stirred at an elevated temperature, for instance at 80°C, for several hours to ensure the completion of the cyclization. After the reaction, the solvent is removed, and the resulting crude product is purified, often using silica (B1680970) gel column chromatography, to yield the pure this compound.
Due to the instability of some α-haloaldehydes, their acetal (B89532) derivatives, such as bromoacetaldehyde diethyl acetal, are often employed as more stable precursors. ucl.ac.uk Acetals are protecting groups for aldehydes and are generally stable under neutral or basic conditions. maksons.com In the presence of acid, the acetal is hydrolyzed in situ to generate the reactive α-haloaldehyde, which then participates in the condensation reaction. ucl.ac.uk
The choice of reaction conditions, particularly the solvent and temperature, significantly influences the outcome of the condensation reaction. The reaction is often performed in polar solvents like ethanol or acetonitrile, which can facilitate the dissolution of the reactants and the progression of the ionic intermediates.
The temperature is a critical parameter that dictates the reaction rate. For example, the reaction with chloroacetaldehyde in acetonitrile is typically conducted at an elevated temperature of 80°C to drive the reaction to completion in a reasonable timeframe. In contrast, when using the more reactive bromoacetaldehyde, the reaction may proceed at room temperature, albeit over a longer period, such as three days.
The selection of the α-halocarbonyl reagent also plays a role. Bromoacetaldehyde is generally more reactive than chloroacetaldehyde due to the better leaving group ability of the bromide ion, which can allow for milder reaction conditions. However, chloroacetaldehyde is often more readily available and less expensive. The optimization of these conditions is crucial for achieving high yields and purity of the final product.
Table 2: Condensation Reactions for this compound Synthesis
| α-Halocarbonyl Reagent | Solvent | Temperature | Duration |
| Chloroacetaldehyde | Acetonitrile | 80°C | 10 hours |
| Bromoacetaldehyde | Ethanol | Room Temperature | 3 days |
Halogen Scrambling Phenomena in Condensation Reactions
An interesting and sometimes problematic side reaction that can occur during the synthesis of halogenated imidazo[1,2-a]pyrazines is halogen scrambling. This phenomenon has been reported in condensation reactions between halo-aminopyrazines and halo-ketones. ucl.ac.uk In this process, the halogen atoms on the pyrazine (B50134) ring and the α-halocarbonyl compound can exchange, leading to a mixture of products with different halogenation patterns. For example, the condensation of a bromo-chloro-aminopyrazine with a chloro-ketone has been observed to yield products where the positions of the bromine and chlorine atoms have been scrambled. ucl.ac.uk While not specifically detailed for the synthesis of this compound from 2-amino-3,5-dibromopyrazine and a monohaloacetaldehyde, the potential for such scrambling exists, especially if there are any impurities or side reactions that could facilitate halogen exchange. Careful control of reaction conditions and purification of the final product are therefore essential to ensure the isolation of the desired 5,8-dibromo isomer.
Modern and Efficient Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyrazine core has evolved to include more efficient and environmentally benign methods. These modern approaches prioritize high yields, operational simplicity, and the ability to generate molecular diversity.
One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic structures from simple starting materials in a single step. ut.ac.irijcrt.org This strategy is highly atom-economical and often leads to the formation of the desired products in high yields with reduced waste generation. ut.ac.ir
An efficient and straightforward method for the synthesis of imidazo[1,2-a]pyrazine derivatives involves an iodine-catalyzed three-component condensation. rsc.orgrsc.orgnih.gov This reaction typically utilizes an aryl aldehyde, 2-aminopyrazine, and an isocyanide, such as tert-butyl isocyanide. rsc.orgrsc.orgnih.gov The use of iodine as a catalyst is advantageous due to its low cost, ready availability, and benign environmental profile. rsc.orgnih.gov The reaction proceeds at room temperature, offering good yields of the corresponding imidazo[1,2-a]pyrazine derivatives. nih.gov The mechanism involves the initial in situ formation of an iminium ion from the aldehyde and 2-aminopyrazine, which then undergoes a [4+1] cycloaddition with the isocyanide. rsc.orgresearchgate.net Subsequent intramolecular cyclization yields the final imidazo[1,2-a]pyrazine product. rsc.orgresearchgate.net
| Reactant A | Reactant B | Reactant C | Catalyst | Solvent | Temperature | Yield | Reference |
| Aryl aldehyde | 2-Aminopyrazine | tert-Butyl isocyanide | Iodine | Ethanol | Room Temp. | Good | rsc.orgrsc.orgnih.gov |
| Aryl aldehyde | 2-Aminopyrazine | Cyclohexyl isocyanide | Iodine | Ethanol | Room Temp. | Good | rsc.org |
Table 1: Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates and improve yields. nih.gov This technology has been successfully applied to the synthesis of 3-aminoimidazo[1,2-a]pyrazine libraries through multicomponent reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. nih.govnih.govijpsr.com For instance, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from 6-methylisocytosine and α-bromoacetophenones under microwave heating at 160°C was achieved in just 20 minutes with high yields. nih.gov Similarly, microwave-assisted Suzuki-Miyaura cross-coupling reactions on related heterocyclic systems have been shown to be highly efficient. nih.govrsc.org
| Reactants | Conditions | Time | Yield | Reference |
| Perfluorooctanesulfonyl-tagged benzaldehydes, 2-aminopyrazines, isocyanides | Microwave irradiation | Short | High | nih.gov |
| 6-Methylisocytosine, α-bromoacetophenones | Microwave irradiation, 160°C | 20 min | High | nih.gov |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, Arylboronic acids | Microwave irradiation, XPhosPdG2/XPhos catalyst | - | Good to Excellent | nih.govrsc.org |
Table 2: Examples of Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazine Analogs
Solid-Phase Synthesis Approaches
Solid-phase synthesis offers a streamlined approach for the preparation of libraries of compounds, facilitating purification and automation. While specific examples for this compound are not detailed in the provided context, the solid-phase synthesis of related imidazo[1,2-a]pyridines has been described. researchgate.net This methodology typically involves attaching a building block to a solid support, carrying out a series of reactions, and then cleaving the final product from the resin. researchgate.net A key strategy involves the use of a traceless linker, such as sodium benzenesulfinate, which is incorporated into the synthetic sequence and later removed without leaving a trace on the final molecule. researchgate.net This approach has been used to generate libraries of imidazo[1,2-a]pyridines and could conceptually be adapted for the synthesis of imidazo[1,2-a]pyrazine derivatives. researchgate.net
Strategic Derivatization through Bromine Substituents
The bromine atoms at the 5- and 8-positions of the imidazo[1,2-a]pyrazine core are key functional handles for introducing molecular diversity. These positions are susceptible to a variety of cross-coupling reactions, allowing for the strategic installation of different substituents.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is particularly well-suited for the derivatization of this compound.
Research has demonstrated the successful application of Suzuki-Miyaura coupling to functionalize the imidazo[1,2-a]pyrazine scaffold. For instance, in the synthesis of a series of imidazo[1,2-a]pyrazine-based AMPAR negative modulators, a key dihalo intermediate was functionalized at the 3-position via a Suzuki coupling with various boronic acids. nih.gov This reaction was carried out under microwave conditions at 110°C using Pd(PPh₃)₄ as the catalyst and aqueous sodium carbonate as the base, affording yields between 57% and 86%. nih.gov While this example highlights functionalization at a different position, the principles are directly applicable to the 5- and 8-bromo positions. The development of efficient catalysts, such as those based on XPhos ligands, has enabled the coupling of a wide range of aryl and heteroaryl boronic acids with bromo-substituted nitrogen-rich heterocycles. nih.govrsc.orgnih.gov
| Substrate | Coupling Partner | Catalyst | Conditions | Yield | Reference |
| Dihalo imidazopyrazine intermediate | R¹B(OH)₂ | Pd(PPh₃)₄ | 1:1 dioxane/1 M Na₂CO₃, μwave, 110°C | 57-86% | nih.gov |
| Unprotected azole halides | Arylboronic acids | XPhos-based precatalysts | Mild conditions | Good to Excellent | nih.gov |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | - | Good to Excellent | nih.govrsc.org |
Table 3: Suzuki-Miyaura Cross-Coupling Reactions on Imidazo[1,2-a]pyrazine and Related Heterocycles
Monoarylation at Specific Positions (e.g., C6)
Selective functionalization of the imidazo[1,2-a]pyrazine core is a key strategy in medicinal chemistry. While direct C6 arylation of this compound is not extensively detailed in the provided results, related studies on similar systems highlight the possibility of regioselective C-H arylation. For instance, palladium-catalyzed C5 arylation of imidazo[1,2-a]pyrazine has been achieved, demonstrating that specific positions on the six-membered ring can be targeted under the right conditions. researchgate.net This suggests that with appropriate directing groups or catalysts, monoarylation at the C6 position of the dibromo-substituted scaffold could be a feasible synthetic route.
Symmetrical and Unsymmetrical Diarylation (e.g., C3 and C6)
The synthesis of both symmetrical and unsymmetrical pyrazines is of significant interest for developing new pharmaceuticals and other chemical products. nih.govnih.gov A versatile method for creating such structures involves the opening of epoxides with 1,2-amino alcohols, followed by oxidation and condensation. nih.gov While this method provides access to a range of substituted pyrazines, the direct diarylation of this compound at specific positions like C3 and C6 would likely rely on sequential cross-coupling reactions.
For instance, a synthetic sequence could involve an initial selective reaction at one of the bromine-substituted positions (C5 or C8), followed by a second coupling reaction at another position, potentially after a regioselective C-H activation or another halogenation step at C3 or C6. The development of such strategies is crucial for building a library of diverse, multi-substituted imidazopyrazine derivatives.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction for introducing diversity into the imidazo[1,2-a]pyrazine system. Research has shown that substitutions at the C8 position can be readily achieved through nucleophilic substitution on 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine derivatives. tsijournals.com This process typically involves heating the bromo-substituted compound with an amine to displace the bromine atom. tsijournals.comtsijournals.com This straightforward method allows for the introduction of various amino groups at the C8 position, which has been shown to be important for the antioxidant properties of these compounds. tsijournals.com The substitution is often facile and can proceed without the need for a catalyst. tsijournals.com
Buchwald-Hartwig Coupling Chemistry
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is highly versatile and can be applied to a wide range of aryl halides and amines, making it a valuable tool for modifying the this compound core. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orgyoutube.com
This methodology has been successfully employed in the synthesis of various imidazo[1,2-a]pyrazine derivatives. For example, it can be used to introduce a variety of amine substituents at the halogenated positions of the pyrazine ring, offering a broader scope than traditional nucleophilic substitution. organic-chemistry.org The choice of palladium catalyst and ligands is crucial for the success of the reaction, with various generations of catalysts developed to handle different substrates and reaction conditions. wikipedia.org
Table 1: Key Aspects of Buchwald-Hartwig Coupling
| Feature | Description |
| Reaction Type | Palladium-catalyzed cross-coupling of aryl halides with amines. wikipedia.org |
| Key Components | Palladium precursor, phosphine (B1218219) ligand, and a base. youtube.com |
| Substrates | Aryl bromides, iodides, and chlorides can be coupled with primary or secondary amines. youtube.comorganic-chemistry.org |
| Mechanism | Involves oxidative addition, reductive elimination, and other steps. wikipedia.orgyoutube.com |
| Advantages | Wide substrate scope, functional group tolerance, and relatively mild reaction conditions. wikipedia.orglibretexts.org |
Regioselective Functionalization Strategies
Regioselective functionalization is critical for the targeted synthesis of complex molecules. For the imidazo[1,2-a]pyrazine system, strategies have been developed to selectively introduce functional groups at specific positions. For example, regioselective bromination using N-bromosuccinimide (NBS) can introduce a bromine atom at the C3 position. tsijournals.comtsijournals.com
Furthermore, metal-catalyzed C-H bond activation has emerged as a powerful tool for regioselective functionalization. researchgate.netresearchgate.net While the five-membered imidazole (B134444) ring is generally more reactive, conditions can be optimized to target the six-membered pyrazine ring. researchgate.net The choice of catalyst and directing groups plays a pivotal role in controlling the regioselectivity of these reactions.
Design of Novel Imidazopyrazine-Based Inhibitors and Derivatives
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in drug discovery, with derivatives showing a multitude of biological activities. tsijournals.comtsijournals.com The design of novel inhibitors and derivatives often starts from a known active compound or a promising scaffold like this compound.
For instance, imidazo[1,2-a]pyrazines have been identified as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein. nih.gov Starting from a high-throughput screening hit, medicinal chemistry efforts led to the optimization of the structure to produce potent and brain-penetrant leads. nih.gov This process often involves exploring the structure-activity relationships (SAR) by systematically modifying different parts of the molecule.
Fragment-based drug design (FADD) is another powerful approach. In one study, novel imidazo[1,2-a]pyrimidines were designed as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.gov This involved identifying key fragments that bind to the target enzyme and then growing or linking them to create more potent inhibitors. nih.gov
Furthermore, multi-substituted 8-aminoimidazo[1,2-a]pyrazines have been synthesized and found to exhibit inhibitory activity against Hsp90. rsc.org The synthesis of these compounds was achieved through a multi-component reaction, demonstrating an efficient way to generate a library of potential inhibitors. rsc.org
The design and synthesis of tetrahydroimidazo[1,2-a]pyrazine derivatives have also been explored, leading to the identification of compounds that can silence Gαq proteins. nih.gov These studies highlight the importance of the bicyclic skeleton and other structural features for biological activity. nih.gov
Advanced Research in Structure Activity Relationships Sar and Computational Studies
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are pivotal in establishing a mathematical correlation between the chemical structure of imidazo[1,2-a]pyrazine (B1224502) derivatives and their biological activity. These models help in predicting the activity of novel compounds even before their synthesis.
While specific QSAR studies focusing exclusively on 5,8-Dibromoimidazo[1,2-a]pyrazine are not extensively detailed in the available literature, research on the broader class of imidazo[1,2-a]pyrazine inhibitors provides significant insights. QSAR models are frequently built using descriptors derived from quantum chemical calculations. These parameters, which describe the electronic properties of the molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and specific atomic charges, are correlated with biological outcomes like inhibitory concentrations (IC₅₀). For instance, in studies of related heterocyclic kinase inhibitors, the distribution of electron density and the potential for forming specific electronic interactions are often found to be critical determinants of activity.
Pharmacophore modeling and three-dimensional QSAR (3D-QSAR) represent advanced computational strategies to understand the essential structural features required for biological activity.
For the imidazo[1,2-a]pyrazine class of molecules, 3D-QSAR studies have been instrumental. In an analysis of 49 selective imidazo[1,2-a]pyrazine inhibitors targeting phosphoinositide 3-kinase alpha (PI3Kα), a 3D-QSAR model was developed to guide further drug design. nih.govresearchgate.net This model was generated by aligning the inhibitor conformations after they were docked into the PI3Kα active site. nih.govresearchgate.net The resulting statistical model demonstrated strong predictive power, indicating its reliability for designing new compounds. nih.gov
Similarly, for pyrozolo[1,5-a]pyridine analogues, which share structural similarities, a five-point pharmacophore model (AHHRR) was developed. This model identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial features for potent inhibition of the phosphodiesterase 4 (PDE4) enzyme. nih.gov Such models provide a 3D map of the necessary interactions for activity.
| Statistical Parameter | Value | Description |
|---|---|---|
| q² (Test Set) | 0.650 | Predictive correlation coefficient for the external test set, indicating good predictive ability. |
| r² (Training Set) | 0.917 | Correlation coefficient for the training set, showing a strong fit of the model to the data. |
| F-value | 166.5 | Fisher variance ratio, indicating the statistical significance of the model. |
| Standard Deviation (SD) | 0.265 | A low value indicating small deviations between predicted and actual activities. |
| Pearson-r | 0.877 | Correlation between predicted and observed activities for the test set. |
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. In QSAR studies of imidazo[1,5-a]pyrazine (B1201761) derivatives (a related scaffold) as Bruton's tyrosine kinase (BTK) inhibitors, contour map analyses from 3D-QSAR models revealed that steric and hydrophobic interactions were major contributing factors to their biological activity. japsonline.comscienceopen.com This suggests that the size, shape, and lipophilicity of substituents on the imidazo[1,2-a]pyrazine core are critical for modulating inhibitory potency. The presence of bromine atoms, as in this compound, significantly impacts lipophilicity and can introduce potential for halogen bonding, thereby influencing how the molecule fits into and interacts with a target's binding pocket.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to visualize and analyze the interactions between a ligand, such as this compound, and its protein target at an atomic level.
Docking studies have been successfully employed to understand the binding modes of imidazo[1,2-a]pyrazine derivatives against various targets. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) shows that the most common interaction is a hydrogen bond to one of the pyrazine (B50134) nitrogen atoms. researchgate.net Other significant interactions include π-π stacking and, in the case of halogenated compounds, halogen bonds. researchgate.net
A landmark study involving the co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase provided direct insight into the specific interactions that drive inhibition. researchgate.net This structural data is invaluable for confirming the predictions made by docking simulations and for designing new inhibitors with improved selectivity. researchgate.net For instance, docking of pyrazolo[1,5-a] nih.govnih.govtriazine derivatives into the active site of CDK2 revealed their binding mode, corroborating their potential as anticancer agents. nih.gov Similarly, docking studies on imidazo[1,2-a]pyrazine-based AMPAR modulators helped to understand their selectivity for the TARP γ-8 auxiliary subunit. nih.gov
| Target Protein | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Phosphodiesterase 4 (PDE4) | Asp392, Asn395, Tyr233, Gln443 | Hydrogen Bonding | nih.gov |
| Phosphodiesterase 4 (PDE4) | His234, Phe414, Phe446 | π-π Stacking | nih.gov |
| Aurora-A Kinase | Thr217 | Key interaction for isoform selectivity | researchgate.net |
| HDAC3 | Phe144, Phe200, His172 | π-π Stacking with pyrazine ring | researchgate.net |
| Cyclin-Dependent Kinase 2 (CDK2) | Roscovitine binding site | Binding mode elucidation | nih.gov |
Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a target, providing a static snapshot of the interaction. For imidazo[1,2-a]pyrazine inhibitors of PI3Kα, docking was a crucial first step before developing a 3D-QSAR model, helping to ensure the molecular alignment was biologically relevant. nih.govresearchgate.net
To gain a deeper understanding of the binding stability and dynamics, molecular dynamics (MD) simulations are often performed. MD simulations model the movement of atoms over time, confirming the stability of ligand-protein complexes predicted by docking. nih.govnih.gov For example, MD simulations performed on PDE4 inhibitors confirmed the accuracy of the docking poses and the reliability of the identified active conformations. nih.gov These simulations can reveal how the ligand and protein adapt to each other and the role of water molecules in the binding site, providing a more complete picture of the binding mechanism. The ultimate goal of these computational approaches is to accurately predict how derivatives of the this compound scaffold will bind to their targets, facilitating the rational design of new and more effective drugs. researchgate.net
Conformational Analysis and Rotameric Conformations
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of imidazo[1,2-a]pyrazine derivatives is crucial for understanding their interaction with biological targets. These molecules possess rotational flexibility, particularly around the single bond connecting substituents to the rigid imidazo[1,2-a]pyrazine core. nih.gov
Theoretical calculations, such as Density Functional Theory (DFT), have been instrumental in exploring the potential energy surface of these compounds. rsc.org These studies often reveal the existence of multiple stable rotameric forms for a single molecule. rsc.org The relative populations of these conformations are influenced by the strength of intramolecular hydrogen bonds, such as those between hydroxyl groups and the pyrazine nitrogen (OH⋯N), or between aromatic protons and nitrogen or another aromatic ring (ArH⋯N and ArH⋯ArH). rsc.org The stability of these different conformations can be further investigated using techniques like the Quantum Theory of Atoms in Molecules (QTAIM). rsc.org
Experimental techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are used to characterize and confirm the presence of these different rotamers. rsc.org The correlation between experimental data and calculated values provides valuable insights into the rotameric structures. rsc.org
In Silico Drug Design and Screening
The advent of powerful computational tools has revolutionized the drug discovery process. In silico methods, such as virtual screening and molecular docking, are now routinely employed to identify and optimize lead compounds. nih.govdoaj.orgnih.gov
For imidazo[1,2-a]pyrazine derivatives, these computational approaches have been used to predict their binding affinity to various protein targets. nih.gov For instance, reverse molecular docking studies have suggested that some imidazo[1,5-a]pyrazin derivatives may target Janus kinases (JAKs), indicating their potential as anticancer agents. nih.gov
Collaborative in silico screening efforts, like the NTD Drug Discovery Booster, have also been utilized to explore the chemical space around imidazo[1,2-a]pyridine (B132010) hits for diseases like visceral leishmaniasis. nih.gov This involves multiple partners using their proprietary compound collections and in silico similarity search methods to identify potential new active compounds. nih.gov
Analysis of Substituent Effects on Biological Activity
The biological activity of the this compound scaffold can be finely tuned by altering the substituents at various positions on the ring system. tsijournals.com
Role of Bromine Atoms in Reactivity and Electronic Properties
The two bromine atoms at positions 5 and 8 are not merely passive placeholders; they play a crucial role in the molecule's reactivity and electronic properties. These halogen atoms increase the lipophilicity of the compound, which can enhance cellular uptake.
Furthermore, the bromine atoms are key to the synthetic versatility of the scaffold. They serve as reactive handles for introducing a wide array of functional groups via cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org This allows for the systematic exploration of the chemical space around the core structure. The regioselectivity of these reactions, with substitutions often occurring preferentially at the 8-position, is a critical aspect of their synthetic utility. researchgate.net
The electron-withdrawing nature of the bromine atoms also influences the electronic distribution within the imidazo[1,2-a]pyrazine ring system, which can impact its binding affinity to biological targets.
Impact of Different Substituents on Potency and Selectivity
The potency and selectivity of imidazo[1,2-a]pyrazine derivatives are highly dependent on the nature and position of their substituents. nih.govresearchgate.net
For example, in the context of inhibitors of the bacterial VirB11 ATPase HP0525, the presence of an aryl substituent at the 2-position was found to be crucial for activity. nih.gov Deleting this substituent resulted in a complete loss of inhibitory function. nih.gov In contrast, adding a bromine substituent at the 6-position did not improve potency and led to a poorer physicochemical profile. nih.gov
In other studies, the introduction of an amino group at the C8 position has been shown to be important for good antioxidant activity. tsijournals.com The nature of this amino substituent also matters; diethanolamine (B148213) was found to be more effective than morpholine (B109124) in this regard. tsijournals.com
The following table summarizes the impact of various substituents on the biological activity of imidazo[1,2-a]pyrazine derivatives:
| Position | Substituent | Impact on Biological Activity | Reference |
| 2 | Aryl | Crucial for inhibition of VirB11 ATPase HP0525 | nih.gov |
| 6 | Bromine | Decreased potency and poorer physicochemical profile | nih.gov |
| 8 | Amino | Important for antioxidant activity | tsijournals.com |
| 8 | Diethanolamine | Enhanced antioxidant activity compared to morpholine | tsijournals.com |
This detailed understanding of substituent effects is vital for the rational design of new imidazo[1,2-a]pyrazine-based drugs with improved therapeutic profiles.
Pharmacological and Biological Research of Imidazo 1,2 a Pyrazine Derivatives
Therapeutic Applications of Imidazo[1,2-a]pyrazines
The inherent chemical properties of the imidazo[1,2-a]pyrazine (B1224502) nucleus have made it a focal point for the development of new drugs. Researchers have successfully synthesized and evaluated a multitude of derivatives, revealing a broad spectrum of pharmacological activities. These compounds have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, underscoring the therapeutic versatility of this heterocyclic system.
Anticancer Activities
The fight against cancer has been a major driver for the exploration of imidazo[1,2-a]pyrazine derivatives. These compounds have demonstrated significant potential in oncology through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, direct anti-proliferative effects on cancer cells, and the induction of programmed cell death.
Kinases are crucial regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyrazine derivatives have emerged as potent inhibitors of several important kinases.
Aurora Kinases: 6,8-Dibromoimidazo[1,2-a]pyrazine serves as a key intermediate in the synthesis of potent Aurora kinase inhibitors. Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. nih.gov Optimization of imidazo[1,2-a]pyrazine-based compounds has led to the discovery of potent inhibitors of both Aurora A and Aurora B kinases. nih.gov For instance, the introduction of fluoroamine and deuterated analogues to the imidazo[1,2-a]pyrazine core has been shown to improve the pharmacokinetic profiles of these inhibitors. nih.gov
Cyclin-Dependent Kinase 9 (CDK9): Derivatives of imidazo[1,2-a]pyrazine have also been identified as inhibitors of CDK9, a key regulator of transcription. Inhibition of CDK9 has shown therapeutic promise in various cancers.
While direct inhibition of SHP2 by 5,8-Dibromoimidazo[1,2-a]pyrazine has not been explicitly detailed, the broader class of small molecule inhibitors targeting SHP2, a non-receptor protein tyrosine phosphatase involved in cell growth and differentiation signaling pathways, is an active area of cancer research. nih.govnih.govnih.gov
Imidazo[1,2-a]pyrazine derivatives have demonstrated significant anti-proliferative effects against a range of human cancer cell lines.
Neuroblastoma: A series of fused imidazopyrazine compounds have been shown to be effective against neuroblastoma cell lines with MYCN amplification, a marker of poor prognosis. These compounds act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell death. nih.gov
Breast Cancer: The anti-proliferative effects of imidazo[1,2-a]pyrazine derivatives have also been observed in breast cancer cell lines. nih.gov
The table below summarizes the anti-proliferative activity of selected imidazo[1,2-a]pyrazine derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Fused Imidazopyrazines | Neuroblastoma (with MYCN amplification) | Inhibition of cell viability, tubulin polymerization inhibition | nih.gov |
| Imidazo[1,2-a]pyrazine Derivatives | Breast Cancer (MCF7) | Cytotoxic effect | nih.gov |
| Imidazo[1,2-a]pyrazine Derivatives | Colorectal Cancer (HCT116) | Cytotoxic effect | nih.gov |
| Imidazo[1,2-a]pyrazine Derivatives | Chronic Myelogenous Leukemia (K562) | Cytotoxic effect | nih.gov |
A key mechanism through which imidazo[1,2-a]pyrazine derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Studies have shown that certain derivatives can induce apoptosis in human leukemia cells. nih.gov This process is often mediated by the modulation of key proteins involved in the apoptotic pathway. Furthermore, some pyrazine (B50134) derivatives have been found to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. rjeid.com
Antimicrobial and Antiviral Properties
Beyond their anticancer applications, imidazo[1,2-a]pyrazines have demonstrated notable activity against various pathogens.
Antimicrobial Activity: The imidazo[1,2-a]pyrazine scaffold is being explored for the development of new antibacterial agents. tsijournals.com For instance, a pyrrolo[1,2-a]pyrazine-1,4-dione isolated from a marine bacterium, Bacillus tequilensis, was found to be effective against multidrug-resistant Staphylococcus aureus. nih.gov 6,8-Dibromoimidazo[1,2-a]pyrazine itself is considered a lead compound for investigating potential antimicrobial properties.
Antiviral Activity: Certain imidazo[1,2-a]pyrazine derivatives have shown promise as antiviral agents. Specifically, derivatives have been synthesized and evaluated for their activity against human coronavirus 229E, with some exhibiting potent inhibitory effects. nih.govmdpi.com
Anti-inflammatory Effects
The imidazo[1,2-a]pyrazine scaffold has also been investigated for its anti-inflammatory potential. tsijournals.com While specific studies on the anti-inflammatory effects of this compound are limited, the broader class of pyrazole-containing compounds, to which imidazopyrazines are related, are known to possess anti-inflammatory properties. nih.gov 6,8-Dibromoimidazo[1,2-a]pyrazine has been explored for its potential in developing anti-inflammatory drugs. nbinno.com
Neurological and Psychiatric Applications
Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown considerable promise in the field of neuroscience, with potential applications in treating a range of neurological and psychiatric disorders. nih.govmdpi.com Research has particularly focused on their ability to modulate key enzymes and neurotransmitter systems in the central nervous system. nih.govmdpi.com
Phosphodiesterase 10 (PDE10) Inhibitors
A significant area of investigation for imidazo[1,2-a]pyrazine derivatives is their role as inhibitors of the phosphodiesterase 10 (PDE10) enzyme. google.com PDE10 is highly expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia involved in motor control, cognition, and emotional regulation. Inhibition of PDE10 leads to an increase in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in signal transduction pathways.
The development of novel imidazo[1,2-a]pyrazine derivatives as potent and selective PDE10 inhibitors is a promising strategy for the treatment of neurological and psychiatric conditions such as schizophrenia and other disorders where PDE10 is implicated. google.comacs.org For instance, novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and characterized as potent and selective PDE10A inhibitors. acs.org These compounds have been shown to reverse MK-801 induced stereotypy and hyperactivity in rats, indicating their antipsychotic potential. acs.org The unique interactions of these inhibitors with the PDE10A binding site, distinct from other known inhibitors, suggest a promising new class of compounds for schizophrenia treatment that may have fewer side effects than current therapies. acs.org
Further research has led to the design and synthesis of other imidazo[1,2-a]pyrimidine-based compounds that exhibit high affinity for the PDE10A enzyme and good metabolic stability, identifying them as selective and potent inhibitors. nih.gov
Modulation of Dopaminergic Activity
The therapeutic effects of PDE10A inhibitors in conditions like schizophrenia are closely linked to their ability to modulate dopaminergic activity. By increasing cAMP and cGMP levels in the striatum, PDE10A inhibitors can potentiate the activity of the dopamine (B1211576) D1 receptor signaling pathway while attenuating the D2 receptor pathway. This dual action is thought to contribute to their antipsychotic effects.
The potential of imidazo[1,2-a]pyrazine derivatives in this area is highlighted by research showing that their inhibitory action on PDE10 can lead to the prevention or treatment of neurological and psychiatric disorders. google.com The modulation of these signaling pathways is a key mechanism through which these compounds may exert their therapeutic effects in dopamine-related disorders.
Other Reported Biological Activities
Beyond their applications in the central nervous system, imidazo[1,2-a]pyrazine derivatives have been investigated for a variety of other biological activities. nih.govacs.orgacs.org These include effects on smooth muscle and cardiac tissue. nih.govacs.orgacs.org
Uterine Relaxant Properties
Several synthesized imidazo[1,2-a]pyrazine derivatives have demonstrated uterine-relaxing properties in in vitro studies. nih.govacs.orgacs.org This suggests their potential for use in conditions characterized by uterine hypercontractility. The specific mechanisms underlying this relaxant effect are still under investigation but may involve the modulation of intracellular signaling pathways that control smooth muscle contraction.
Cardiac Stimulating Properties
Certain imidazo[1,2-a]pyrazine derivatives have been observed to possess cardiac-stimulating properties. nih.govacs.orgacs.org For example, 5-bromoimidazo[1,2-a]pyrazine (B1206681) has been shown to have positive chronotropic (heart rate increasing) and inotropic (contractility increasing) effects on isolated atria. nih.govacs.org The positive inotropic effect was associated with an increase in the tissue concentration of cyclic AMP. nih.govacs.org The potentiation of the isoproterenol (B85558) positive inotropic effect and the lack of blockade by propranolol (B1214883) suggest that these cardiac-stimulating properties may be due to the inhibition of phosphodiesterase. nih.govacs.org
Table of Investigated Imidazo[1,2-a]pyrazine Derivatives and their Biological Activities
| Compound/Derivative Class | Biological Activity | Research Findings |
| Imidazo[1,2-a]pyrazine Derivatives | PDE10 Inhibitors | Show potential for treating neurological and psychiatric disorders by increasing cAMP and cGMP levels. google.comacs.org |
| Imidazo[1,5-a]pyrido[3,2-e]pyrazines | Selective PDE10A Inhibitors | Reverse MK-801 induced stereotypy and hyperactivity in rats, indicating antipsychotic potential. acs.org |
| Imidazo[1,2-a]pyrimidine (B1208166) Derivatives | Selective PDE10A Inhibitors | Exhibit high affinity for the PDE10A enzyme and good metabolic stability. nih.gov |
| Imidazo[1,2-a]pyrazine Derivatives | Uterine Relaxant | Demonstrate uterine-relaxing properties in in vitro studies. nih.govacs.orgacs.org |
| Imidazo[1,2-a]pyrazine Derivatives | Antibronchospastic | Show in vivo antibronchospastic activity, with some derivatives more potent than theophylline. nih.govacs.orgacs.orgnih.gov |
| 5-bromoimidazo[1,2-a]pyrazine | Cardiac Stimulant | Exhibits positive chronotropic and inotropic effects, likely due to phosphodiesterase inhibition. nih.govacs.org |
Antidiabetic and Antimalarial Effects
There is currently no specific information available in published research regarding the antidiabetic effects of This compound .
Regarding antimalarial properties, while the broader class of imidazo[1,2-a]pyrazines and related nitrogen-containing heterocyclic compounds have been investigated as potential antimalarial agents, specific studies on the efficacy of This compound against Plasmodium species are not found in the available literature. Research on other scaffolds, such as 1,2,4-triazolo[4,3-a]pyrazines, has indicated that substitutions on the pyrazine ring can significantly influence antimalarial activity. nih.gov For instance, amination at the 8-position of a 5-halogenated triazolopyrazine scaffold was generally found to reduce antimalarial activity, although some tertiary alkylamine derivatives showed moderate potency. nih.gov
Mechanisms of Action
Specific mechanistic studies for This compound are not detailed in the available scientific literature. However, research on related imidazo[1,2-a]pyrazine derivatives provides insight into the potential mechanisms of action for this class of compounds.
There are no specific studies detailing the modulation of enzyme activity by This compound . Research on analogous compounds suggests that the imidazo[1,2-a]pyrazine core is a viable scaffold for enzyme inhibition. For example, derivatives have been identified as inhibitors of various kinases and other enzymes. tsijournals.com A related compound, 5-Bromoimidazo[1,2-a]pyrazine, has been shown to inhibit phosphodiesterase. targetmol.com Furthermore, certain multi-substituted 8-aminoimidazo[1,2-a]pyrazines have demonstrated inhibitory activity against Hsp90. nih.gov
Direct receptor binding studies for This compound have not been reported. However, research on the broader family of imidazo[1,2-a]pyrazines indicates potential interactions with various receptors. For instance, 5-Bromoimidazo[1,2-a]pyrazine has been noted to inhibit beta-adrenergic receptors. targetmol.com Additionally, certain imidazo[1,2-a]pyrazine derivatives have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors associated with the TARP γ-8 protein. nih.gov
There is no available data on the specific influence of This compound on cellular signaling pathways. Studies on the related imidazo[1,2-a]pyridine (B132010) scaffold have shown that derivatives can modulate pathways such as the STAT3/NF-κB/iNOS/COX-2 signaling cascade. nih.gov
Preclinical Evaluation and Efficacy Studies
There are no specific published results from in vitro screening of This compound against cell lines. The anticancer potential of the broader class of imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines has been evaluated, showing activity against various cancer cell lines.
For example, various derivatives of the imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds have been tested against human cancer cell lines, as indicated in the table below. It is crucial to note that this data does not pertain to This compound but to other compounds within the broader chemical class.
| Compound Class | Cell Line | Activity/Observation | Reference |
| Imidazo[1,2-a]pyridine derivatives | Hep-2 (Laryngeal carcinoma) | Significant anti-cancer activity observed. | rsc.orgresearchgate.net |
| Imidazo[1,2-a]pyridine derivatives | HepG2 (Liver cancer) | Significant anti-cancer activity observed. | rsc.orgresearchgate.net |
| Imidazo[1,2-a]pyridine derivatives | MCF-7 (Breast cancer) | Significant anti-cancer activity observed. | rsc.orgresearchgate.net |
| Imidazo[1,2-a]pyridine derivatives | A375 (Melanoma) | Significant anti-cancer activity observed. | rsc.orgresearchgate.net |
| Imidazo[1,2-a]pyridine derivatives | HCC1937 (Breast cancer) | Potent cytotoxic effects and induction of apoptosis noted. | nih.gov |
In Vivo Studies (e.g., mouse models)
The in vivo efficacy of imidazo[1,2-a]pyrazine derivatives has been demonstrated in various animal models, particularly in the context of neurological disorders. A notable example is a series of imidazo[1,2-a]pyrazines developed as negative modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.gov While initial lead compounds in this series showed promise, further optimization led to an isosteric pyrazolopyrimidine, compound 26 (JNJ-61432059), which exhibited robust in vivo activity in mouse seizure models. nih.gov
Following oral administration, compound 26 demonstrated time- and dose-dependent target engagement in the mouse hippocampus. nih.gov This engagement translated to significant seizure protection in both the corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models. nih.gov
Table 1: In Vivo Efficacy of an Optimized Imidazo[1,2-a]pyrazine-related Compound in Mouse Seizure Models
| Model | Compound | Key Findings | Reference |
| Corneal Kindling | 26 | ED₅₀ = 1.3 ± 0.1 mg/kg; nearly complete protection at saturating doses. No tolerance observed after 5 days of oral dosing. | nih.gov |
| Pentylenetetrazole (PTZ) | 26 | Increased threshold for twitch and clonus after a single 5 mg/kg oral dose. Efficacy maintained after chronic oral administration. | nih.gov |
It is important to note that while these studies highlight the potential of the broader class of compounds, specific in vivo data for this compound in mouse models is not extensively reported in the reviewed literature.
Metabolic Stability and Pharmacokinetic Profile Optimization
A significant challenge in the development of imidazo[1,2-a]pyrazine derivatives has been achieving favorable pharmacokinetic properties, particularly metabolic stability and oral bioavailability. nih.govdrugbank.com Early research into imidazo[1,2-a]pyrazine-based AMPAR modulators identified compounds with high in vivo clearance, which limited their therapeutic potential. nih.gov
Efforts to optimize the metabolic stability and pharmacokinetic profile have focused on structural modifications of the imidazo[1,2-a]pyrazine core. For instance, structure-activity relationship (SAR) studies on 8-substituted imidazo[1,2-a]pyrazine derivatives revealed that while certain substitutions could enhance potency, they often did not resolve the issue of high clearance. nih.gov
The metabolic stability of several 8-substituted imidazo[1,2-a]pyrazine derivatives was assessed in human and rat liver microsomes. The data, presented as extraction ratios, indicated that many of these compounds were subject to significant first-pass metabolism. nih.gov
Table 2: Metabolic Stability of 8-Substituted Imidazo[1,2-a]pyrazine Derivatives
| Compound | C-8 Substituent | Human Liver Microsome Stability (Extraction Ratio) | Rat Liver Microsome Stability (Extraction Ratio) | Reference |
| 11 | Morpholine (B109124) | 0.81 | 0.95 | nih.gov |
| 14 | 4-Fluoropiperidine | 0.65 | 0.82 | nih.gov |
| 15 | 4,4-Difluoropiperidine | 0.72 | 0.85 | nih.gov |
| 16 | 3-Fluoroazetidine | 0.61 | 0.82 | nih.gov |
The pharmacokinetic profiles of these derivatives in rats showed that despite some compounds having good brain penetration, they suffered from low to moderate bioavailability and high clearance. nih.gov This challenge ultimately led researchers to explore isosteric core replacements, such as the pyrazolopyrimidine scaffold of compound 26 , which demonstrated improved clearance and significantly higher plasma exposure in mouse pharmacokinetic studies compared to equivalent doses in rats. nih.gov This highlights a common strategy in medicinal chemistry where the core scaffold is modified to overcome pharmacokinetic hurdles.
In other studies, imidazo[1,2-a]pyrazine derivatives have been evaluated for different therapeutic targets, and their pharmacokinetic properties have been a key consideration. For example, a series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were investigated as selective DDR1 inhibitors. While a lead compound from this series showed potent activity, its pharmacokinetic parameters were not ideal, with a short half-life and low oral bioavailability. nih.gov
Similarly, research on imidazo[1,2-a]pyrazine derivatives as Gαq/11 inhibitors for uveal melanoma and as PI3K/mTOR dual inhibitors for cancer has also emphasized the importance of achieving reasonable physicochemical properties and metabolic stability for potential therapeutic application. drugbank.comnih.gov
Applications in Advanced Materials Science
Electronic Properties of Brominated Imidazopyrazines
The electronic behavior of imidazo[1,2-a]pyrazine (B1224502) derivatives is of significant interest for their use in organic electronics. The properties are largely dictated by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy gap (Egap).
The strategic placement of bromine atoms on the imidazopyrazine core, as in 5,8-Dibromoimidazo[1,2-a]pyrazine, serves as a powerful tool for tuning these electronic properties. Bromine is an electron-withdrawing group, and its presence is expected to lower both the HOMO and LUMO energy levels. This modification is crucial for designing materials with specific charge-injection and charge-transport capabilities.
Research on various substituted imidazo[1,2-a]pyrazines has shown that the energy gap can be controlled by introducing different functional groups. While specific experimental data for this compound is not widely published, theoretical studies on related structures provide insight into the expected effects. For instance, the presence of two bromine atoms enhances the molecule's reactivity, making it a valuable precursor for further chemical modifications. nbinno.com
Table 1: Theoretical Electronic Properties of Substituted Imidazopyrazine Derivatives
| Compound/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |
| Imidazo[1,2-a]pyrazine (Core) | -6.5 | -2.0 | 4.5 |
| Electron-donating group | -5.8 | -1.8 | 4.0 |
| Electron-withdrawing group | -7.0 | -2.5 | 4.5 |
| 5,8-Dibromo (Expected) | Lowered | Lowered | Modulated |
Note: The values for the core and substituted groups are illustrative, based on general principles of molecular orbital theory. The expected effect for the 5,8-Dibromo derivative is an extrapolation based on the electron-withdrawing nature of bromine.
Potential in Electronic Devices
The tunable electronic properties of brominated imidazopyrazines make them promising candidates for various organic electronic devices. The ability to engineer the HOMO/LUMO levels is critical for matching the work functions of electrodes in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), thereby facilitating efficient charge injection and extraction.
The 5,8-dibromo substitution pattern provides two reactive sites (the C-Br bonds) that can be used to build more complex, conjugated molecules through cross-coupling reactions. This allows for the synthesis of custom-designed materials for specific electronic applications. For example, by replacing the bromine atoms with other functional groups, it is possible to create materials that can act as:
Hole-transporting layers (HTLs)
Electron-transporting layers (ETLs)
Emissive layers in OLEDs
While specific device performance data for this compound is not yet available, the broader family of imidazo[1,2-a]pyrazines has been identified as a versatile scaffold for drug development and, by extension, for materials science. rsc.org
Development of Conductive Polymers and Coatings
The dibrominated nature of this compound makes it an excellent building block, or monomer, for the synthesis of conductive polymers. Through polymerization reactions, such as Suzuki or Stille coupling, the bromine atoms can be replaced to link multiple imidazopyrazine units together, forming a conjugated polymer backbone.
The resulting polymers would be expected to have interesting electronic and optical properties, derived from the extended π-conjugation along the polymer chain. These properties could be further tuned by modifying the structure of the monomer or by introducing different co-monomers. Potential applications for such polymers include:
Antistatic coatings
Corrosion-resistant coatings
Components in organic sensors
Active layers in organic thin-film transistors (OTFTs)
The development of such materials from imidazo[1,2-a]pyrazine precursors is an active area of research, leveraging the synthetic versatility of the core structure. rsc.org
Fluorescent Materials and Probes
Fused N-heterocyclic systems like imidazo[1,2-a]pyrazines are known to exhibit fluorescence, and their photophysical properties can be finely tuned through chemical modification. researchgate.net The introduction of bromine atoms at the 5- and 8-positions is expected to influence the fluorescence quantum yield and the emission wavelength.
Often, halogenation can lead to a decrease in fluorescence intensity due to the "heavy atom effect," which promotes intersystem crossing to the triplet state. However, this same effect can be exploited to create materials for applications such as:
Phosphorescent emitters for OLEDs
Singlet oxygen sensitizers for photodynamic therapy
Furthermore, the bromine atoms on this compound can be substituted with fluorogenic groups to create highly specific fluorescent probes. These probes can be designed to "turn on" or shift their emission wavelength in the presence of a specific analyte, making them useful for chemical sensing and bioimaging. The general class of pyrazolo[1,5-a]pyrimidines, which are structurally related, has been shown to have tunable photophysical properties suitable for optical applications. nih.gov
Table 2: Photophysical Properties of Related Heterocyclic Fluorophores
| Fluorophore Family | Key Features | Potential Application |
| Pyrazolo[1,5-a]pyrimidines | High quantum yields, tunable emission | Solid-state emitters, commercial probes nih.gov |
| Imidazo[1,2-a]pyridines | Good yields, fluorescent derivatives | Anticancer activity, fluorescent probes researchgate.net |
| Imidazo[1,2-a]pyrazines | Versatile scaffold, tunable via substitution | OLEDs, chemical sensors, bioimaging rsc.org |
The research into imidazo[1,2-a]pyrazine derivatives continues to reveal their significant potential in materials science, with the dibrominated variants serving as key intermediates for creating novel functional materials.
Future Directions and Emerging Research Avenues
Development of Next-Generation Therapeutic Agents
The core structure of imidazo[1,2-a]pyrazine (B1224502) is a versatile foundation for creating advanced therapeutic agents. Research is focused on modifying this scaffold to enhance potency, selectivity, and pharmacokinetic properties.
One promising area is the development of kinase inhibitors for cancer therapy. Scientists have synthesized and evaluated 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bearing phenylpyridine- or phenylpyrimidine-carboxamides as potential PI3Kα inhibitors. mdpi.comnih.gov These efforts led to the discovery of compound 14c (structure not fully detailed in the source), which showed a potent inhibitory activity against PI3Kα kinase with an IC50 value of 1.25 μM. mdpi.comnih.gov Further studies on imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivatives have yielded dual PI3K/mTOR inhibitors, with compound 42 exhibiting exceptional potency (IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR) and significant anti-tumor activity both in vitro and in vivo. drugbank.com
Another critical direction is in immuno-oncology. Derivatives of imidazo[1,2-a]pyrazine have been identified as highly potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING pathway. nih.gov One such derivative, compound 7 , not only showed nanomolar inhibitory activity against ENPP1 but also enhanced the antitumor efficacy of anti-PD-1 antibodies in a murine model, demonstrating the potential of this class of compounds in combination cancer immunotherapy. nih.gov
Furthermore, the scaffold is being explored for treating autoimmune diseases. A series of 8-amino-imidazo[1,5-a]pyrazines were developed as potent, reversible, and highly selective inhibitors of Bruton's tyrosine kinase (BTK), a key target for B-cell-related diseases like rheumatoid arthritis. nih.gov
Table 1: Next-Generation Therapeutic Agents Based on Imidazo[1,2-a]pyrazine Scaffold
| Compound Class | Therapeutic Target | Indication | Key Findings |
|---|---|---|---|
| 8-morpholinoimidazo[1,2-a]pyrazines | PI3Kα | Cancer | Compound 14c showed an IC50 of 1.25 μM against PI3Kα kinase. mdpi.comnih.gov |
| Imidazo[1,2-a]pyrazines | PI3K/mTOR | Cancer | Compound 42 is a potent dual inhibitor with IC50 values of 0.06 nM (PI3Kα) and 3.12 nM (mTOR). drugbank.com |
| Imidazo[1,2-a]pyrazine derivatives | ENPP1 | Cancer (Immuno-oncology) | Compound 7 is a highly potent inhibitor (IC50 = 5.70 nM) and enhances anti-PD-1 therapy. nih.gov |
| 8-amino-imidazo[1,5-a]pyrazines | BTK (reversible inhibitor) | Rheumatoid Arthritis | Potent and selective reversible inhibitors with demonstrated efficacy in preclinical models. nih.gov |
Exploration of Novel Biological Targets
The unique chemical structure of the imidazo[1,2-a]pyrazine core allows it to interact with a diverse range of biological macromolecules, opening avenues for identifying novel therapeutic targets.
Virtual high-throughput screening has identified imidazo[1,2-a]pyrazines as potential inhibitors of the VirB11 ATPase in Helicobacter pylori. ucl.ac.uk This enzyme is a critical component of the bacterial secretion system, and its inhibition could reduce virulence. The lead compound from this study, compound 14 , was found to be a competitive inhibitor of ATP with an IC50 of 7 µM, paving the way for developing new antibacterial agents. ucl.ac.uk
In neuroscience, derivatives have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.gov This selectivity is significant because TARP γ-8 is primarily expressed in the hippocampus, suggesting that these modulators could act as anticonvulsants with a better safety profile than non-selective AMPAR antagonists. nih.gov
The scaffold has also been successfully used to target proton pumps. A series of 6-substituted imidazo[1,2-a]pyrazines were synthesized and shown to be potent reversible inhibitors of the gastric H+/K+-ATPase, which is responsible for acid secretion in the stomach. nih.gov This presents an alternative to current proton pump inhibitors for treating acid-related disorders.
Table 2: Novel Biological Targets for Imidazo[1,2-a]pyrazine Derivatives
| Biological Target | Associated Disease/Process | Lead Compound/Derivative | Key Finding |
|---|---|---|---|
| VirB11 ATPase | Bacterial Infection (H. pylori) | Imidazo[1,2-a]pyrazine 14 | Competitive inhibitor of ATP with an IC50 of 7 µM. ucl.ac.uk |
| ENPP1 | Cancer Immunology | Imidazo[1,2-a]pyrazine 7 | Potent and selective inhibitor (IC50 = 5.70 nM) that activates the STING pathway. nih.gov |
| TARP γ-8 associated AMPARs | Epilepsy/Neurological Disorders | Imidazo[1,2-a]pyrazine 5 | Identified as a selective negative allosteric modulator. nih.gov |
| Gastric H+/K+-ATPase | Gastric Acid Disorders | 6-substituted imidazo[1,2-a]pyrazines | Potent reversible inhibitors of the gastric proton pump. nih.gov |
| PI3K/mTOR | Cancer | Imidazo[1,2-a]pyrazine 42 | Dual inhibitor with IC50 values of 0.06 nM (PI3Kα) and 3.12 nM (mTOR). drugbank.com |
| Bruton's tyrosine kinase (BTK) | Rheumatoid Arthritis | 8-amino-imidazo[1,5-a]pyrazines | Potent and selective reversible inhibitors. nih.gov |
Advanced Computational Methodologies for Drug Discovery
Computational tools are becoming indispensable for accelerating the discovery and optimization of imidazo[1,2-a]pyrazine-based drug candidates. These methods provide deep insights into molecular interactions, predict properties, and guide synthetic efforts.
In silico screening techniques, such as virtual high-throughput screening, were instrumental in the initial identification of imidazo[1,2-a]pyrazines as inhibitors of the H. pylori VirB11 ATPase. ucl.ac.uk This approach allows for the rapid evaluation of large compound libraries against a biological target's three-dimensional structure, saving time and resources compared to traditional screening methods.
For a related series of imidazo[1,2-a]pyrimidine (B1208166) derivatives, Density Functional Theory (DFT) calculations were used to determine key electronic properties like the energy of Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP). nih.gov These calculations help in understanding the reactivity and interaction capabilities of the molecules. Molecular docking studies were also performed to predict the binding affinity and orientation of these compounds within the active sites of key SARS-CoV-2 proteins, identifying them as potential viral entry inhibitors. nih.gov
Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness predictions are now routinely integrated into the drug discovery pipeline. nih.govresearchgate.net These predictive models help in the early identification of candidates with favorable pharmacokinetic profiles and low potential for toxicity, allowing researchers to focus on the most promising compounds for further development. nih.gov
Expansion into Other Disease Areas and Applications
The broad spectrum of biological activity exhibited by the imidazo[1,2-a]pyrazine scaffold continues to drive its exploration for new therapeutic applications beyond its initial uses.
The anti-cancer potential of this heterocyclic system is a major area of investigation. Derivatives have shown promise against various cancer cell lines, including lung, prostate, breast, and melanoma. mdpi.comnih.govresearchgate.netresearchgate.net The development of dual PI3K/mTOR inhibitors and ENPP1 inhibitors highlights its role in targeting critical cancer pathways. drugbank.comnih.gov
In the realm of infectious diseases, imidazo[1,2-a]pyrazines are being evaluated for more than just their antibacterial effects against H. pylori. ucl.ac.uk The scaffold has been shown to possess antifungal and antiviral properties, including potential activity against HIV and hepatitis C. nih.govresearchgate.nettsijournals.com For instance, certain derivatives displayed excellent inhibition against the fungi Candida albicans and Aspergillus niger. tsijournals.com
The discovery of TARP γ-8 selective AMPAR modulators has opened the door for developing treatments for neurological conditions characterized by hyperexcitability, such as epilepsy. nih.gov Additionally, the successful development of reversible BTK inhibitors for rheumatoid arthritis demonstrates the scaffold's applicability to chronic autoimmune and inflammatory diseases. nih.gov There is also evidence of imidazo[1,2-a]pyrazine derivatives acting as anti-ulcer agents, cardiac stimulants, and antidepressants. tsijournals.com
Green Chemistry Approaches in Imidazopyrazine Synthesis
The growing emphasis on sustainable and environmentally friendly practices in chemical synthesis has led to the development of "green" methods for producing the imidazo[1,2-a]pyrazine core. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
One notable green method involves a catalyst-free heteroannulation reaction under microwave irradiation. acs.org This technique uses a benign water-isopropanol solvent system to synthesize imidazo[1,2-a]pyrazines in excellent yields, avoiding the need for metal catalysts. acs.org Similarly, ultrasound-assisted synthesis in water has been developed for the related imidazo[1,2-a]pyridines, offering mild, base-free, and metal-free reaction conditions. organic-chemistry.org
To avoid the use of hazardous molecular bromine in synthesis, methods using copper bromide in ethyl acetate (B1210297) have been developed for the bromination of acetophenones, which are precursors to the imidazo[1,2-a]pyrazine ring system. tsijournals.com
Multicomponent reactions (MCRs) are another cornerstone of green synthesis for this scaffold. An efficient, iodine-catalyzed one-pot, three-component reaction has been reported for synthesizing imidazo[1,2-a]pyrazines and their pyridine (B92270) analogues. rsc.orgresearchgate.net This method is atom-economical, uses a low-cost and benign catalyst (iodine), and proceeds at room temperature, making it an environmentally friendly and efficient choice. rsc.orgresearchgate.net
Table 3: Green Chemistry Approaches in Imidazo[1,2-a]pyrazine Synthesis
| Green Chemistry Approach | Key Features | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Catalyst-free; Green solvent (H₂O-IPA). acs.org | Rapid reaction times, high yields, environmentally benign. acs.org |
| Iodine-Catalyzed MCR | One-pot, three-component reaction; Low-cost, benign catalyst. rsc.orgresearchgate.net | High atom economy, simple procedure, good yields, mild conditions. rsc.orgresearchgate.net |
| Alternative Brominating Agents | Use of copper bromide instead of molecular bromine. tsijournals.com | Avoids hazardous and toxic reagents. tsijournals.com |
| Ultrasound-Assisted Synthesis | Metal-free; Green solvent (water). organic-chemistry.org | Mild reaction conditions, absence of base, broad functional group compatibility. organic-chemistry.org |
Q & A
Q. How can the synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine be optimized for improved yield and purity?
Answer: Optimization involves:
- Bromination conditions : Use N-bromosuccinimide (NBS) in acetic acid at controlled temperatures to minimize over-bromination. highlights bromination at positions 5 and 8 with regioselectivity influenced by electron density .
- Purification : Crystallization from chloroform/petroleum ether mixtures enhances purity, as demonstrated for 6,8-dibromo derivatives (yield: 58%) .
- Catalytic systems : Iodine (5 mol%) in ethanol improves reaction efficiency for imidazo[1,2-a]pyrazine derivatives via multicomponent reactions (e.g., tert-butyl isocyanide, aryl aldehydes) .
Q. What NMR techniques confirm the substitution pattern of this compound?
Answer:
- 1H NMR : Singlets for H2 (δ 7.73) and H3/H5 (δ 7.95–7.96) confirm 5,8-dibromo substitution, as observed in .
- 13C NMR : Coupling constants (e.g., J5,8) and lanthanide shift reagents (e.g., Eu(fod)3) resolve overlapping signals in dibromo derivatives .
- X-ray crystallography : Used to unambiguously assign regioisomers in hybrid structures (e.g., benzoimidazole-pyrrolo[1,2-a]pyrazine) .
Q. What strategies enable the design of hybrid structures like benzoimidazole-pyrrolo[1,2-a]pyrazine?
Answer:
- Double cyclization : React 5,8-dibromo derivatives with o-phenylenediamines under TFA/DMSO or DBSA/toluene conditions to form tetracyclic hybrids (yields: 70–90%) .
- Functional group tolerance : Electron-withdrawing groups (e.g., fluoro, chloro) on diamine precursors retain reactivity, enabling diverse substitutions .
Advanced Research Questions
Q. How do electronic and steric factors dictate regioselectivity in bromination?
Answer:
- Electron density calculations : Positions 3 and 5 are most reactive for electrophilic bromination due to higher electron density, as shown by AM1 semi-empirical studies .
- Steric hindrance : Substitution at position 6 (e.g., in 6,8-dibromo derivatives) reduces reactivity at adjacent sites, favoring nucleophilic substitution at position 8 .
- Contradictions : Discrepancies in reported reactivity (e.g., position 3 vs. 5) may arise from solvent polarity or catalyst choice .
Q. What mechanisms explain nucleophilic substitution in this compound?
Answer:
- Addition-elimination pathway : Methoxy substitution at position 8 occurs via a tetrahedral intermediate, with regioselectivity confirmed by coupling constants (J = 5.0 Hz for ortho protons) .
- Telesubstitution : The 7-aza group activates position 8 for nucleophilic attack, competing with position 5 substitution .
Q. How can computational methods predict reactivity in electrophilic substitutions?
Answer:
Q. How are structure-activity relationships (SARs) evaluated for biological activity?
Answer:
- In vitro assays : Test derivatives for phosphodiesterase inhibition (e.g., 5-bromo derivatives increase cAMP levels in cardiac tissue) .
- Alpha-adrenergic receptor binding : Use radiolabeled ligands (e.g., [3H]clonidine) to quantify affinity for α2 vs. α1 receptors .
- Molecular modeling : Compare conformational energies of derivatives (e.g., 8-piperazinyl analogues) to reference drugs like mianserin .
Q. How to resolve contradictions in substitution reactivity across studies?
Answer:
- Comparative NMR analysis : Re-examine coupling constants and shift reagents to validate assignments (e.g., distinguish 5,8- vs. 3,5-dibromo isomers) .
- Replicate conditions : Vary solvents (e.g., DMSO vs. toluene) and catalysts (e.g., FeCl3 vs. I2) to assess reproducibility .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
